2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride
CAS No.: 680617-73-6
Cat. No.: VC7718261
Molecular Formula: C14H11Cl2N3O5S
Molecular Weight: 404.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680617-73-6 |
|---|---|
| Molecular Formula | C14H11Cl2N3O5S |
| Molecular Weight | 404.22 |
| IUPAC Name | 2-chloro-4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C14H11Cl2N3O5S/c1-8-6-9(2-4-12(8)19(21)22)17-14(20)18-10-3-5-13(11(15)7-10)25(16,23)24/h2-7H,1H3,(H2,17,18,20) |
| Standard InChI Key | KRGRMLAYAUXTOU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features two aromatic rings interconnected by a urea functional group (–NH–CO–NH–). The primary benzene ring is substituted at the 2-position with a chlorine atom and at the 4-position with a sulfonyl chloride group (–SO₂Cl). The secondary aromatic ring, a 3-methyl-4-nitrophenyl group, introduces steric and electronic effects through its methyl and nitro substituents. This configuration creates a highly polarized molecule with distinct regions of electrophilic and nucleophilic reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 680617-73-6 |
| Molecular Formula | C₁₄H₁₁Cl₂N₃O₅S |
| Molecular Weight | 404.22 g/mol |
| IUPAC Name | 2-Chloro-4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
| SMILES | CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)N+[O-] |
| PubChem CID | 2757683 |
Spectroscopic and Physicochemical Data
While solubility data remain unreported, the compound’s spectroscopic fingerprints—such as its InChIKey (KRGRMLAYAUXTOU-UHFFFAOYSA-N)—provide critical identifiers for analytical characterization. The sulfonyl chloride group (–SO₂Cl) contributes to its hygroscopic nature, necessitating anhydrous storage conditions to prevent hydrolysis.
Synthesis and Manufacturing
Historical Context and Methodological Evolution
The synthesis of aryl sulfonyl chlorides traditionally involves chlorsulfonation reactions, as exemplified by the production of 4-chloro-3-nitrobenzene sulfonyl chloride from ortho-chloro-nitrobenzene and chlorosulfonic acid . This two-step process—sulfonation followed by phosphorous pentachloride treatment—historically yielded impure products, necessitating costly purification .
Modern Synthetic Pathways
For 2-chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride, contemporary approaches likely involve:
-
Chlorsulfonation: Reaction of a pre-functionalized benzene derivative (e.g., 2-chloro-4-nitroaniline) with chlorosulfonic acid under controlled temperatures (100–130°C) .
-
Urea Linkage Formation: Coupling the sulfonated intermediate with 3-methyl-4-nitroaniline via carbodiimide-mediated condensation, forming the ureido bridge.
Critical parameters include maintaining reaction temperatures below 130°C to avoid decomposition and employing molar ratios of 1:4–1:5 (aryl precursor to chlorosulfonic acid) to maximize yield .
Reactivity and Functional Transformations
Nucleophilic Substitution
The sulfonyl chloride group serves as a prime site for nucleophilic attack, enabling substitutions with amines, alcohols, or thiols to generate sulfonamides, sulfonate esters, or thiosulfonates, respectively. For example, reaction with primary amines yields sulfonamide derivatives, a common motif in protease inhibitors.
Electrophilic Aromatic Substitution
The electron-deficient aromatic rings facilitate electrophilic substitutions, particularly at meta and para positions relative to directing groups. Nitration or halogenation reactions may further modify the compound’s electronic profile for tailored applications.
Industrial and Research Applications
Dyestuff Intermediate
Analogous to 4-chloro-3-nitrobenzene sulfonyl chloride , this compound may serve as a precursor for azo dyes, where its sulfonyl chloride group facilitates coupling with diazonium salts to produce chromophores.
Chemical Biology Probes
The compound’s dual reactivity (sulfonyl chloride and urea) enables its use in activity-based protein profiling (ABPP) to identify novel enzyme targets in proteomic studies.
Related Compounds and Analogues
Structurally related derivatives include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume